

Enantiomeric Efficacy Showdown: (R) vs. (S) Isomers of 1-Methoxy-2-propylamine Derivatives

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Compound of Interest

Compound Name: **1-Methoxy-2-propylamine**

Cat. No.: **B124608**

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For researchers, scientists, and professionals in drug and agrochemical development, the chirality of a molecule is a critical determinant of its biological activity. This guide provides a comparative analysis of the efficacy of (R) and (S) enantiomers of **1-Methoxy-2-propylamine** derivatives, supported by experimental data from studies on herbicides and therapeutic agents.

The stereochemistry of **1-Methoxy-2-propylamine** derivatives plays a pivotal role in their interaction with biological targets. Due to the three-dimensional nature of receptors, enzymes, and other biological molecules, enantiomers of the same compound can exhibit vastly different pharmacological or herbicidal activities. One enantiomer may be highly active, while the other could be inactive or even elicit undesirable effects.^{[1][2]} This guide delves into specific examples where the (R) and (S) enantiomers of **1-Methoxy-2-propylamine** derivatives have been isolated and their efficacy compared, highlighting the importance of stereospecificity in molecular design and development.

Case Study 1: The Herbicidal Activity of Metolachlor

Metolachlor, a widely used herbicide for controlling various weeds, is a chloroacetamide derivative of **1-Methoxy-2-propylamine**. It exists as four stereoisomers due to two chiral elements. However, the herbicidal activity is primarily determined by the configuration at the asymmetrically substituted carbon in the **1-methoxy-2-propylamine** moiety.^[3]

Extensive studies have demonstrated that the (S)-enantiomer of metolachlor is significantly more potent than its (R)-counterpart.^{[4][5][6]} This has led to the development and commercialization of products enriched with the S-isomer, marketed as S-metolachlor.^{[3][6]}

Quantitative Comparison of Metolachlor Enantiomers

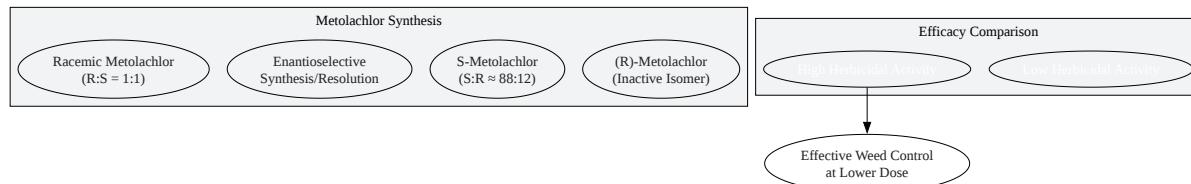
Parameter	(S)-Isomer Pair	(R)-Isomer Pair	Racemic Mixture (1:1)	S-Metolachlor Product
Relative Herbicidal Activity	~6x more active	Less active	Baseline	35% lower rate than racemic
Composition in S-Metolachlor	88%	12%	-	-
LD50 on Creeping Bentgrass	Lower	Higher	Higher than (S)-isomer	Not specified

Data compiled from Syngenta and Arkansas Cooperative Extension Service publications.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Herbicidal Efficacy Assessment (Greenhouse Assay):

- Plant Cultivation: Target weed species (e.g., green foxtail, barnyardgrass) are grown in pots containing a standardized soil mix under controlled greenhouse conditions (temperature, light, humidity).
- Herbicide Application: The (R), (S), and racemic forms of metolachlor are formulated as emulsifiable concentrates. These are applied pre-emergence to the soil surface of the pots at various application rates.
- Evaluation: After a set period (e.g., 21 days), the herbicidal effect is evaluated by visual assessment of weed control (on a scale of 0% to 100%) and by measuring the fresh or dry weight of the above-ground plant biomass.
- Data Analysis: Dose-response curves are generated to calculate the lethal dose 50 (LD50), which is the herbicide rate required to achieve 50% control.[\[5\]](#)

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Case Study 2: Melanocortin-4 Receptor (MC4R) Antagonists

In the realm of drug development, piperazinebenzylamines incorporating a 1-methoxy-2-propyl side chain have been investigated as potent and selective antagonists for the human melanocortin-4 receptor (MC4R). The MC4R is a key regulator of appetite and energy homeostasis, making its antagonists potential therapeutics for conditions like cachexia.

A study optimizing these compounds synthesized and separated the diastereomers of a specific derivative (compound 7g in the study). The subsequent binding assays revealed a significant difference in affinity for the MC4R between the (R) and (S) enantiomers at the 1-methoxy-2-propyl chiral center.

Quantitative Comparison of MC4R Antagonist Enantiomers

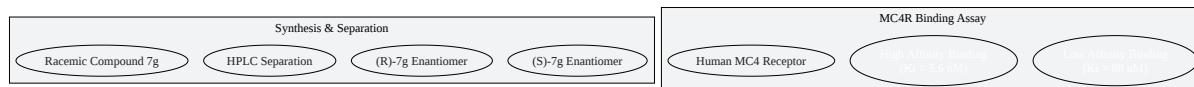
Compound	Enantiomer	Binding Affinity (Ki) at hMC4R (nM)
7g	(R)-isomer	5.6
7g	(S)-isomer	88

Data from "Optimization of piperazinebenzylamines with a N-(1-methoxy-2-propyl) side chain as potent and selective antagonists of the human melanocortin-4 receptor".

Experimental Protocols

MC4R Radioligand Binding Assay:

- Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human MC4R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
- Binding Assay: The prepared cell membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]NDP- α -MSH) and varying concentrations of the test compounds (the (R) and (S) enantiomers).
- Incubation and Separation: The mixture is incubated to allow for competitive binding. The bound and free radioligand are then separated by filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (K_i) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.



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Conclusion

The presented case studies on metolachlor and a piperazinebenzylamine MC4R antagonist unequivocally demonstrate the critical importance of stereochemistry in the biological activity of

1-Methoxy-2-propylamine derivatives. In the case of metolachlor, the (S)-enantiomer is the predominantly active herbicide, while for the investigated MC4R antagonist, the (R)-enantiomer exhibits significantly higher binding affinity.

These findings underscore the necessity for researchers and developers in the pharmaceutical and agrochemical industries to consider enantioselective synthesis and testing early in the development pipeline. The use of a single, more active enantiomer can lead to products with improved efficacy, reduced application rates, and potentially a better safety profile by eliminating the inactive or less active isomer. The detailed experimental protocols provided serve as a foundational guide for the evaluation of such chiral compounds.

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